molecular formula C12H11N3O2 B1400660 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid CAS No. 942511-55-9

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid

Cat. No. B1400660
CAS RN: 942511-55-9
M. Wt: 229.23 g/mol
InChI Key: AOCFTJLNDUNNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid, also known as MPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA-Na belongs to the class of nicotinic acid receptors agonists and has been shown to have promising pharmacological properties that can be used for various biomedical applications.

Mechanism of Action

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid acts as an agonist for the nicotinic acid receptor, which is involved in various cellular processes, including lipid metabolism, inflammation, and cell proliferation. 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid binds to the receptor, leading to the activation of various signaling pathways that regulate cellular processes.
Biochemical and Physiological Effects:
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid is also stable and can be stored for an extended period, making it suitable for long-term experiments. However, 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid. One potential area of research is the development of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to understand the mechanism of action of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid and its potential side effects. Finally, the development of new synthetic methods for 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid could lead to the production of more potent and effective compounds.

Scientific Research Applications

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has been extensively studied for its potential therapeutic applications in various biomedical fields. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has been used in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

6-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8-2-4-10(7-13-8)15-11-5-3-9(6-14-11)12(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCFTJLNDUNNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid
Reactant of Route 3
Reactant of Route 3
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid
Reactant of Route 4
Reactant of Route 4
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid
Reactant of Route 5
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid
Reactant of Route 6
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.